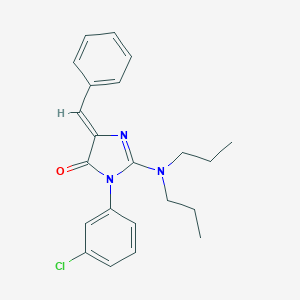
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one, also known as clonidine, is a medication primarily used to treat high blood pressure. It belongs to the class of drugs called alpha-2 adrenergic agonists, which work by decreasing the activity of certain nerves in the brain and body. In addition to its use in hypertension, clonidine has also been studied for its potential applications in various scientific research areas.
Mecanismo De Acción
Clonidine works by binding to and activating alpha-2 adrenergic receptors in the brain and body. This leads to a decrease in the release of norepinephrine, a neurotransmitter that plays a role in the regulation of blood pressure, heart rate, and stress response. By decreasing norepinephrine release, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one causes a decrease in blood pressure and heart rate, as well as a decrease in anxiety and stress.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and stress response, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been shown to have a number of other biochemical and physiological effects. These include a decrease in the release of other neurotransmitters, such as dopamine and serotonin, and an increase in the release of certain hormones, such as growth hormone and prolactin. Clonidine has also been shown to have anti-inflammatory and antioxidant effects, as well as effects on glucose metabolism and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying the role of alpha-2 adrenergic receptors in various physiological and pathological processes. However, one limitation of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one is its potential for off-target effects, as it can bind to other receptors in addition to alpha-2 adrenergic receptors. This can complicate the interpretation of experimental results and require additional controls and analyses.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the development of more selective alpha-2 adrenergic agonists that can target specific receptor subtypes and avoid off-target effects. Another area of interest is the use of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is ongoing research into the potential use of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and chronic pain.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one involves several steps, starting with the reaction of 3-chlorobenzaldehyde and dipropylamine to form 3-chloro-N,N-dipropylbenzamide. This is then reacted with sodium hydride and 2-bromoacetophenone to form the intermediate product, 1-(3-chlorophenyl)-2-(dipropylamino)-1-phenylethanone. The final step involves the reaction of this intermediate with formic acid to form 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one.
Aplicaciones Científicas De Investigación
Clonidine has been studied for its potential applications in various scientific research areas, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been used to study the role of alpha-2 adrenergic receptors in the regulation of stress and anxiety. In psychiatry, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), anxiety disorders, and substance abuse disorders. In pharmacology, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been studied for its potential use in the treatment of pain, opioid withdrawal, and hypertension.
Propiedades
Fórmula molecular |
C22H24ClN3O |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)imidazol-4-one |
InChI |
InChI=1S/C22H24ClN3O/c1-3-13-25(14-4-2)22-24-20(15-17-9-6-5-7-10-17)21(27)26(22)19-12-8-11-18(23)16-19/h5-12,15-16H,3-4,13-14H2,1-2H3/b20-15- |
Clave InChI |
UFLLBSDKWWYLBB-HKWRFOASSA-N |
SMILES isomérico |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)